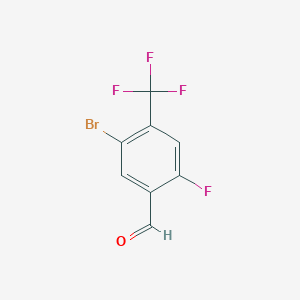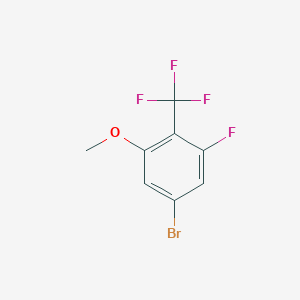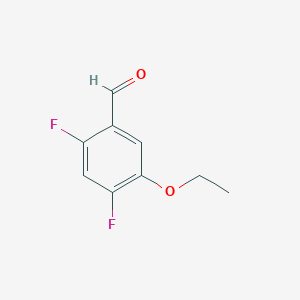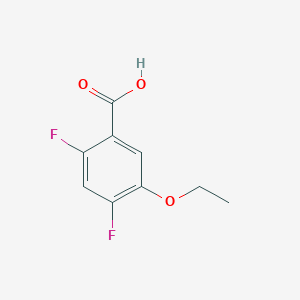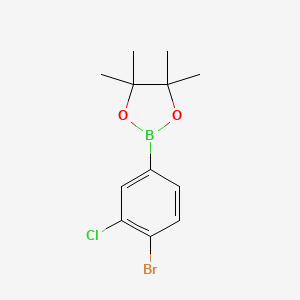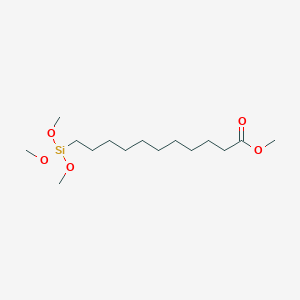
2-Bromo-5-(3-fluoro-3-pentyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(3-fluoro-3-pentyl)pyridine is a useful research chemical with the CAS number 2090581-63-6 . It has a molecular weight of 246.12 and its molecular formula is C10H13BrFN .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrFN/c1-3-10(12,4-2)8-5-6-9(11)13-7-8/h5-7H,3-4H2,1-2H3 . This indicates the connectivity and hydrogen count of its atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a computed LogP of 3.82890 and a topological polar surface area of 12.9 .Wissenschaftliche Forschungsanwendungen
Halogen-rich Pyridine Derivatives
Research on halogen-rich pyridine derivatives, such as the synthesis of unique halogen-containing pyridines, underscores their value as building blocks in medicinal chemistry. These compounds facilitate the development of pentasubstituted pyridines with functionalities tailored for further chemical manipulations, illustrating their potential in synthesizing complex organic molecules (Wu et al., 2022).
Pyridoxaboroles and Pyridosiloxaboroles
The creation of pyridoxaboroles from simple halopyridines demonstrates the versatility of pyridine derivatives in forming fused heterocyclic systems. These compounds have been explored for their nitrogen-boron coordination and hydrogen bonding, which are essential for developing new materials and pharmaceuticals (Steciuk et al., 2015).
Spectroscopic and Optical Studies
The spectroscopic characterization of bromo- and fluoropyridines, such as 5-Bromo-2-(trifluoromethyl)pyridine, has provided insights into their structural properties, non-linear optical (NLO) properties, and interactions with DNA. These studies are crucial for applications in materials science and biochemistry, offering a foundation for developing new therapeutic agents and optical materials (Vural & Kara, 2017).
Pyridine-Based Light-Emitting Diodes
Compounds with a pyridine backbone modified with various groups have been synthesized for applications in white light-emitting diodes (LEDs). The research on these derivatives showcases the role of pyridine in electronic and optoelectronic devices, highlighting its utility in developing new technologies for lighting and displays (Wang et al., 2013).
Radiopharmaceuticals
The development of radiolabeled pyridine derivatives for brain receptor imaging with positron emission tomography (PET) signifies the critical role of fluorinated pyridines in medical diagnostics. Such compounds aid in the in vivo study of neurological receptors, contributing to our understanding of brain functions and disorders (Karramkam et al., 2003).
Safety and Hazards
The safety information available indicates that 2-Bromo-5-(3-fluoro-3-pentyl)pyridine may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
It’s known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Brominated and fluorinated pyridines are often used in organic synthesis due to their reactivity . They can undergo various reactions such as palladium-catalyzed homo-coupling .
Biochemical Pathways
Fluoropyridines are known to influence various biological pathways due to the presence of the strong electron-withdrawing fluorine atom .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound are influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
Fluoropyridines are known to exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(3-fluoro-3-pentyl)pyridine can be influenced by various environmental factors . These can include temperature, pH, and the presence of other compounds or enzymes .
Eigenschaften
IUPAC Name |
2-bromo-5-(3-fluoropentan-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN/c1-3-10(12,4-2)8-5-6-9(11)13-7-8/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJRTQFVBHIZRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CN=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


